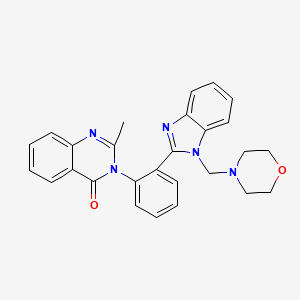
4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets. The presence of the quinazolinone core, along with the benzimidazole and morpholine moieties, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Morpholine Group: The morpholine moiety is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone or benzimidazole intermediate is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and morpholine moieties, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the benzimidazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the quinazolinone and benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides, while reduction could produce dihydroquinazolinones or dihydrobenzimidazoles
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and disrupt cellular processes makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein. The benzimidazole and morpholine moieties enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the ring.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different functional groups.
Morpholine-containing compounds: Molecules that include the morpholine moiety but have different core structures.
Uniqueness
What sets 4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
91045-37-3 |
|---|---|
分子式 |
C27H25N5O2 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
2-methyl-3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one |
InChI |
InChI=1S/C27H25N5O2/c1-19-28-22-10-4-2-8-20(22)27(33)32(19)24-12-6-3-9-21(24)26-29-23-11-5-7-13-25(23)31(26)18-30-14-16-34-17-15-30/h2-13H,14-18H2,1H3 |
InChI 键 |
NBMCWQJVCUMOFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4CN6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


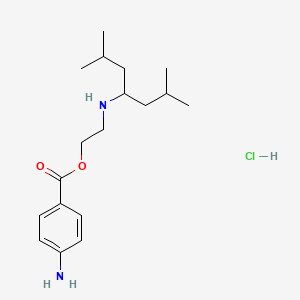
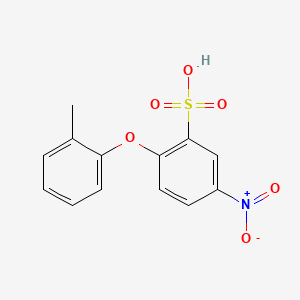

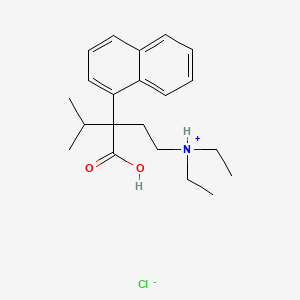
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
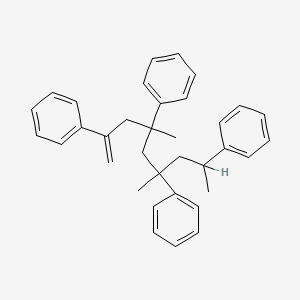
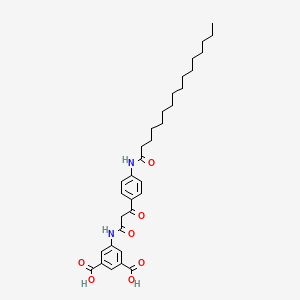
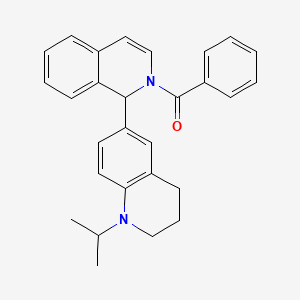
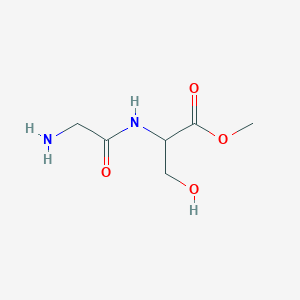

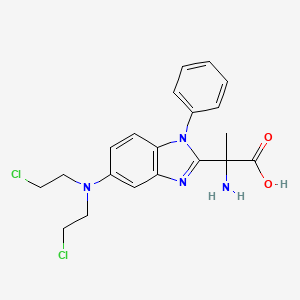
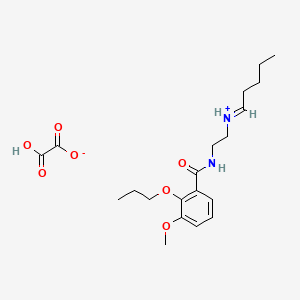
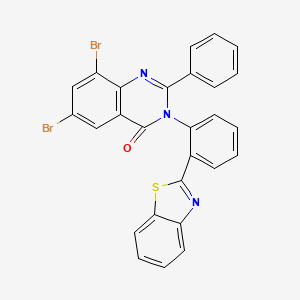
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
